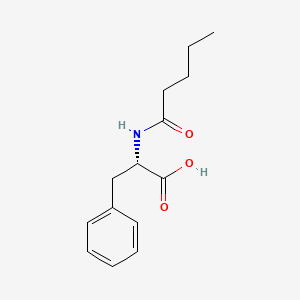

N-pentanoyl-L-phenylalanine

Descripción general

Descripción

N-pentanoyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, where the amino group is acylated with a pentanoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-pentanoyl-L-phenylalanine typically involves the acylation of L-phenylalanine with pentanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve L-phenylalanine in a suitable solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add pentanoyl chloride to the reaction mixture while maintaining the temperature at around 0°C to 5°C.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

N-pentanoyl-L-phenylalanine can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-phenylalanine and pentanoic acid.

Oxidation: The phenyl ring can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Hydrolysis: L-phenylalanine and pentanoic acid.

Oxidation: Various oxidation products of the phenyl ring, such as phenolic compounds.

Substitution: Nitrated or halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

N-pentanoyl-L-phenylalanine has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.

Biochemistry: It serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving acylation and deacylation.

Material Science: It can be incorporated into polymers to modify their properties, such as hydrophobicity and thermal stability.

Analytical Chemistry: It can be used as a standard or reference compound in chromatographic and spectroscopic analyses.

Mecanismo De Acción

The mechanism of action of N-pentanoyl-L-phenylalanine depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes and blocking their activity. The pentanoyl group can enhance the compound’s hydrophobic interactions with the enzyme’s active site, increasing its binding affinity. In biochemistry, it can serve as a substrate for enzymes that catalyze acylation reactions, providing insights into the enzyme’s specificity and catalytic mechanism.

Comparación Con Compuestos Similares

Similar Compounds

N-acetyl-L-phenylalanine: Similar structure but with an acetyl group instead of a pentanoyl group.

N-butyryl-L-phenylalanine: Similar structure but with a butyryl group instead of a pentanoyl group.

N-hexanoyl-L-phenylalanine: Similar structure but with a hexanoyl group instead of a pentanoyl group.

Uniqueness

N-pentanoyl-L-phenylalanine is unique due to the specific length of its acyl chain, which can influence its hydrophobicity and interactions with biological targets. The pentanoyl group provides a balance between hydrophobicity and steric bulk, making it a valuable compound for studying structure-activity relationships in medicinal chemistry and biochemistry.

Actividad Biológica

N-Pentanoyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its biochemical roles, mechanisms of action, and relevant research findings.

Overview of L-Phenylalanine

L-phenylalanine is an essential amino acid that serves as a precursor for several important biomolecules, including neurotransmitters such as dopamine and norepinephrine. It is also involved in the synthesis of melanin and various hormones. The biological activity of L-phenylalanine has been extensively studied, particularly regarding its effects on neurotransmission and metabolic processes .

Synthesis and Properties of this compound

This compound is synthesized by acylating L-phenylalanine with pentanoic acid. This modification may enhance its lipophilicity and alter its biological properties compared to the parent amino acid. The compound's structure allows it to interact with various biological systems, potentially influencing metabolic pathways and cellular signaling mechanisms.

1. Neurotransmitter Modulation

Research indicates that phenylalanine derivatives can influence neurotransmitter systems. For instance, L-phenylalanine has been shown to inhibit the N-methyl-D-aspartate receptor (NMDAR) in hippocampal neurons, which is crucial for memory formation and learning. High concentrations of L-phenylalanine can lead to competitive inhibition at glycine binding sites on NMDARs, potentially contributing to cognitive impairments observed in conditions like phenylketonuria .

2. Antimicrobial Activity

Recent studies have explored the incorporation of phenylalanine into antimicrobial peptides. For example, a modified peptide containing phenylalanine demonstrated selective antimicrobial activity against Gram-positive bacteria while showing limited effects on Gram-negative bacteria. This selectivity may be attributed to interactions with bacterial lipopolysaccharides (LPS), suggesting that this compound could have potential applications in developing targeted antimicrobial agents .

3. Metabolic Effects

This compound may also play a role in metabolic regulation. Studies have shown that supplementation with L-phenylalanine can enhance serum nitrite levels and improve vascular responses in hypertensive models. Such effects are likely mediated through the modulation of nitric oxide synthase activity and related pathways .

Case Studies

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : Compounds derived from phenylalanine can interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Antimicrobial Mechanisms : The modified structure may enhance binding to bacterial membranes or disrupt essential cellular processes in pathogens.

- Metabolic Modulation : By influencing nitric oxide pathways, this compound could affect vascular health and metabolic responses.

Propiedades

IUPAC Name |

(2S)-2-(pentanoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-3-9-13(16)15-12(14(17)18)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQLJEQFZUMUPB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551914 | |

| Record name | N-Pentanoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16859-51-1 | |

| Record name | N-Pentanoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.